molecular formula C13H9FO2 B180754 2-Fluoro-5-phenylbenzoic acid CAS No. 146328-84-9

2-Fluoro-5-phenylbenzoic acid

Cat. No.: B180754
CAS No.: 146328-84-9
M. Wt: 216.21 g/mol
InChI Key: CBDZTEBMHMCYCY-UHFFFAOYSA-N
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Description

2-Fluoro-5-phenylbenzoic acid is an organic compound with the molecular formula C13H9FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a phenyl group at the fifth position of the benzene ring. This compound is known for its applications in organic synthesis and as a building block in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-phenylbenzoic acid typically involves the Suzuki coupling reaction. This method includes the reaction of 5-bromo-2-fluorobenzoic acid with phenylboronic acid in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) and a base such as cesium carbonate. The reaction is carried out in a mixture of water and N,N-dimethylformamide at 110°C under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often involves recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-phenylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Oxidation Reactions: The phenyl group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substitution reactions yield various substituted benzoic acids.
  • Reduction reactions produce alcohols or aldehydes.
  • Oxidation reactions result in quinones or other oxidized compounds .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-5-phenylbenzoic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure enhances the biological activity and pharmacokinetic properties of drug candidates.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit anti-inflammatory activity. A study demonstrated that these compounds could reduce edema in animal models, suggesting their potential for treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

CompoundActivityIC50 (nM)Reference
This compoundAnti-inflammatory50
Derivative AAnti-cancer30
Derivative BAnti-diabetic40

Materials Science

The compound’s fluorinated groups contribute to its stability and hydrophobicity, making it suitable for developing advanced materials such as coatings and polymers.

Case Study: Polymer Development

In materials science, this compound has been utilized to create fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are particularly valuable in aerospace and automotive applications where durability is critical.

Material TypeApplicationProperties
Fluorinated PolymerAerospace CoatingsHigh thermal stability
Fluorinated PolymerAutomotive PartsChemical resistance

Chemical Biology

The compound can act as a probe in biochemical studies to investigate the interactions of fluorinated molecules with biological targets.

Case Study: Enzyme Interaction Studies

Studies have shown that this compound can inhibit specific enzymes, making it a valuable tool for research into enzyme kinetics and mechanisms. For example, its interaction with fatty acid amide hydrolase (FAAH) has been explored, revealing insights into pain modulation pathways .

Enzyme TargetInhibition TypeReference
FAAHCompetitive
Enzyme XNon-competitive

Agrochemicals

In agrochemical applications, this compound serves as a building block for synthesizing herbicides and fungicides.

Case Study: Herbicide Development

Research has demonstrated that derivatives of this compound possess herbicidal properties against various plant species, indicating its utility in agricultural chemistry. The synthesis of these derivatives involves modifying the phenyl group to enhance herbicidal efficacy .

Herbicide DerivativeTarget SpeciesEfficacy
Derivative CWeedsHigh
Derivative DFungiModerate

Mechanism of Action

The mechanism of action of 2-Fluoro-5-phenylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Fluorobiphenyl-3-carboxylic acid
  • 2-Fluoro-4-phenylbenzoic acid
  • 2-Fluoro-3-phenylbenzoic acid

Comparison: 2-Fluoro-5-phenylbenzoic acid is unique due to the specific positioning of the fluorine and phenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct biological interactions .

Biological Activity

Overview

2-Fluoro-5-phenylbenzoic acid is an organic compound characterized by its molecular formula C13H9FO2C_{13}H_9FO_2. This compound is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a phenyl group at the 5-position. Its unique structural attributes make it a subject of interest in both synthetic organic chemistry and biological research. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Synthesis : The synthesis of this compound typically employs the Suzuki coupling reaction. This involves reacting 5-bromo-2-fluorobenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base like cesium carbonate, under specific conditions to optimize yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the fluorine atom enhances hydrogen bonding capabilities, allowing for more effective interactions with biological targets. This can lead to modulation of enzyme activities and cellular signaling pathways .

Cellular Effects

Research indicates that this compound can influence several cellular processes:

  • Cell Signaling : It has been shown to impact pathways related to inflammation and cellular proliferation.
  • Gene Expression : The compound may alter gene expression profiles, potentially affecting cell growth and differentiation .

Inhibition Studies

One notable area of investigation is the compound's potential as an inhibitor of tyrosinase, an enzyme critical in melanin production. Inhibition of tyrosinase is significant for cosmetic applications, particularly in skin whitening products. Studies have demonstrated that certain derivatives related to phenylbenzoic acids exhibit varying degrees of inhibitory activity against this enzyme .

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study examined the inhibitory effects of various phenylbenzoic acid derivatives on mushroom tyrosinase. While specific data on this compound was not detailed, related compounds showed promising results with IC50 values indicating effective inhibition .
    CompoundIC50 (mM)
    3-PBA (Phenylbenzoic Acid)0.03
    Kojic Acid1.80
  • Receptor Interactions : The compound has been explored for its potential role as a receptor antagonist, particularly concerning PAR2 receptors implicated in inflammation and cancer progression. Antagonism at these sites could provide therapeutic benefits in conditions such as ulcerative colitis and arthritis .

Applications in Drug Development

The unique properties of this compound position it as a valuable building block in pharmaceutical chemistry:

  • Drug Synthesis : It serves as an intermediate in synthesizing various pharmaceutical agents, enhancing their biological activity through structural modifications .
  • Therapeutic Potential : Given its interactions with key biological pathways, there is ongoing research into its use for treating inflammatory diseases and certain cancers.

Properties

IUPAC Name

2-fluoro-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDZTEBMHMCYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471734
Record name 2-fluoro-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146328-84-9
Record name 2-fluoro-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-fluoro-benzoic acid (49) (2.0 g, 9.00 mmol) was coupled to phenyl boronic acid (1.23 g, 10.00 mmol) using method F, except that after the 2 hour reaction, water (50 mL) and TBME (50 mL) were added. The mixture was filtered and the aqueous layer was washed with TBME. The aqueous layer was then acidified with 1N HCl and the precipitated solid was collected and dried. Yield: 1.6 g, 82%
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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